molecular formula C5H10ClNS B2868964 2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride CAS No. 119340-91-9

2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride

Cat. No.: B2868964
CAS No.: 119340-91-9
M. Wt: 151.65
InChI Key: ZEBBMXFZQBGQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride (CAS: 119340-91-9) is an organic compound with the molecular formula C₅H₁₀ClNS and a molecular weight of 151.65 g/mol . It features a propargyl thioether group (Prop-2-yn-1-ylsulfanyl) attached to an ethylamine backbone, which is protonated as a hydrochloride salt. The hydrochloride salt enhances its solubility in polar solvents, a common trait in amine derivatives to improve bioavailability and handling .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-ynylsulfanylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS.ClH/c1-2-4-7-5-3-6;/h1H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBBMXFZQBGQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution: Primary Synthetic Pathway

The most widely documented method for synthesizing 2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride involves a nucleophilic substitution reaction between propargyl bromide and 2-aminoethanethiol in the presence of a base. This reaction proceeds under mild conditions (20–50°C) in polar solvents such as methanol or ethanol. The mechanism involves the thiolate anion attacking the electrophilic carbon of propargyl bromide, followed by protonation and hydrochloride salt formation.

Reaction Equation:
$$
\text{HC≡C-CH}2\text{Br} + \text{HS-CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Base}} \text{HC≡C-CH}2\text{S-CH}2\text{CH}2\text{NH}2\cdot\text{HCl}
$$

Table 1: Standard Reaction Conditions
Parameter Optimal Range Impact on Yield
Temperature 25–40°C >90% at 30°C
Solvent Methanol/Ethanol Ethanol preferred for solubility
Reaction Time 2–4 hours Prolonged time increases side products
Molar Ratio (Thiol:Bromide) 1:1.05 Excess bromide minimizes thiol oxidation

Reaction Optimization Strategies

Solvent Selection and Temperature Control

Ethanol is favored over methanol due to its higher boiling point (78°C vs. 65°C), enabling reflux without rapid solvent loss. Trials with acetonitrile resulted in lower yields (72–78%) due to reduced nucleophilicity of the thiolate ion in aprotic solvents.

Catalytic Additives

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates by facilitating ion pair formation in biphasic systems. This modification reduces reaction time to 1.5 hours while maintaining yields above 88%.

Purification and Characterization

Recrystallization Protocols

The crude product is purified via recrystallization from an ethanol-water (4:1 v/v) mixture, achieving >99% purity (HPLC). Alternative solvents like acetone or ethyl acetate yield crystalline forms with inferior solubility profiles.

Table 2: Recrystallization Efficiency
Solvent System Purity (%) Crystal Morphology
Ethanol-Water (4:1) 99.2 Needle-like
Acetone 95.7 Amorphous
Ethyl Acetate 93.1 Platelet

Analytical Validation

  • FT-IR : Peaks at 3290 cm⁻¹ (N-H stretch), 2100 cm⁻¹ (C≡C stretch), and 690 cm⁻¹ (C-S bond).
  • ¹H NMR (D₂O): δ 3.15 (t, 2H, -SCH₂), 2.85 (t, 2H, -CH₂NH₂), 2.50 (m, 1H, ≡CH).

Industrial-Scale Production

Continuous Flow Synthesis

Enamine Ltd. employs a continuous flow reactor system for large-scale production, achieving a throughput of 50 kg/day. Key advantages include:

  • Residence Time : 8 minutes (vs. 4 hours batchwise)
  • Yield : 94% with 99.5% purity.

Waste Management

Bromide byproducts are neutralized with aqueous NaOH and precipitated as NaBr, which is recycled into bromide salts for other syntheses.

Comparative Analysis of Alternative Routes

Thiol-Ene Click Chemistry

Recent advancements explore thiol-ene reactions between propargyl chloride and cysteamine under UV irradiation. While this method avoids base usage, it requires photoinitiators (e.g., DMPA) and achieves lower yields (78–82%).

Solid-Phase Synthesis

Immobilized thiol resins enable stepwise assembly of the molecule, though scalability remains limited due to high resin costs.

Chemical Reactions Analysis

Types of Reactions: 2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The propynyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols, or alcohols

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted ethanamines

Scientific Research Applications

2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is utilized as a building block in organic synthesis for creating complex molecules, in enzyme inhibitor studies, and in biological assays.

Scientific Research Applications

Chemistry
this compound serves as a crucial building block in organic synthesis. Its unique structure and reactivity make it a valuable scaffold for various chemical transformations. The propynyl group's presence imparts distinct reactivity, making it a valuable component in synthesis.

Biology
This compound is utilized in the study of enzyme inhibitors and as a probe for biological assays. Its mechanism of action involves interaction with specific molecular targets, acting as an enzyme inhibitor by binding to the active sites, blocking enzyme activity. The propynyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition, while the sulfanyl group can interact with metal ions or other cofactors, modulating the enzyme’s function.

Medicine
The compound has been investigated for potential therapeutic properties, including antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit NLRP3 activity, reducing inflammation and providing therapeutic benefits in conditions like Alzheimer's disease. In vitro assays have demonstrated cytotoxic effects against several cancer types, indicating its potential as an anticancer agent.

Industry
this compound is utilized in the development of specialty chemicals and materials.

Reaction and preparation methods

The synthesis of this compound typically involves the reaction of propargyl bromide with 2-aminoethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

  • Temperature: Room temperature to 50°C
  • Solvent: Aqueous or organic solvents like ethanol or methanol
  • Reaction Time: 2-4 hours

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
  • Substitution: The propynyl group can undergo nucleophilic substitution reactions with various nucleophiles.

This compound's biological activity is of interest in medicinal chemistry. The compound is characterized by a propargyl group attached to a sulfanyl moiety, which contributes to its reactivity and biological interactions. Research indicates that this compound acts as an enzyme inhibitor.

Enzyme Inhibition

  • NLRP3 Inflammasome: Derivatives of this compound can inhibit NLRP3 activity, reducing inflammation and providing therapeutic benefits in conditions like Alzheimer's disease. In a study, treatment led to significant reductions in IL-1β production in macrophage cell lines, with an IC50 value indicating potent inhibitory effects at low concentrations (around 10 μM).

Antitumor Activity

  • The compound has shown promise in antitumor studies, inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. In a study focusing on the cytotoxicity of this compound against various cancer cell lines, results indicated IC50 values ranging from 5 to 15 µM across different cell lines, suggesting strong anticancer potential.

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The propynyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. Additionally, the sulfanyl group can interact with metal ions or other cofactors, modulating the enzyme’s function.

Comparison with Similar Compounds

Structural Analogues in the Phenylalkylamine Family

Several phenylalkylamine derivatives share the ethanamine backbone but differ in aromatic substituents ():

2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine hydrochloride (2C-T, 1e): Molecular formula: C₁₁H₁₆ClNO₂S Key feature: Methylthio and methoxy groups on the phenyl ring enhance serotonin receptor binding, making it psychoactive .

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Propargyl thioether C₅H₁₀ClNS 151.65 High solubility, alkyne reactivity
2C-T (1e) 2,5-Dimethoxy-4-(methylthio) C₁₁H₁₆ClNO₂S 261.78 Serotonin receptor affinity
2C-T-7 (1f) 2,5-Dimethoxy-4-(propylthio) C₁₃H₂₀ClNO₂S 289.83 Increased lipophilicity

Halogenated and Heterocyclic Derivatives

2-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride (CAS: 870717-94-5):

  • Molecular formula: C₈H₁₀Cl₂FN
  • Halogen substituents (Cl, F) enhance lipophilicity and metabolic resistance, with a molecular weight of 210.08 g/mol .

Thiophene and Indole Derivatives

2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (CAS: N/A):

  • Molecular formula: C₁₁H₁₄N₂O
  • The indole moiety mimics neurotransmitters like serotonin, with a molecular weight of 190.24 g/mol .

Key Research Findings and Implications

  • Receptor Binding: Phenylalkylamines (e.g., 2C-T) show that electron-donating substituents (e.g., methoxy, methylthio) enhance serotonin receptor affinity, whereas the propargyl group in the target compound may introduce steric hindrance or novel reactivity .
  • Solubility and Bioavailability : The hydrochloride salt form in all compared compounds improves aqueous solubility, critical for pharmacological applications .
  • Safety Profile : Related compounds like (Prop-2-yn-1-ylsulfanyl)carbonitrile lack thorough toxicological data, highlighting the need for detailed safety studies on the target compound .

Biological Activity

2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by a propargyl group attached to a sulfanyl moiety, which contributes to its reactivity and biological interactions. Its chemical structure allows it to participate in various biochemical pathways, making it a valuable candidate for drug development.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. The propargyl group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This characteristic is particularly useful in the development of enzyme inhibitors, which can modulate various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. It has been studied for its effects on several targets, including:

  • NLRP3 Inflammasome : Dysregulation of the NLRP3 inflammasome is linked to various diseases, including neurodegenerative disorders. Studies have shown that derivatives of this compound can inhibit NLRP3 activity, thus reducing inflammation and providing therapeutic benefits in conditions like Alzheimer's disease .

Antitumor Activity

The compound has shown promise in antitumor studies. Its structural properties allow it to interact with cancer cell lines effectively. In vitro assays have demonstrated cytotoxic effects against several cancer types, indicating its potential as an anticancer agent .

Study 1: NLRP3 Inhibition

In a study evaluating the effects of this compound on the NLRP3 inflammasome, researchers found that treatment led to significant reductions in IL-1β production in macrophage cell lines. The compound exhibited an IC50 value indicating potent inhibitory effects at low concentrations (around 10 μM), showcasing its potential for treating inflammatory diseases .

Study 2: Anticancer Properties

Another study focused on the cytotoxicity of this compound against various cancer cell lines. The results indicated that it induced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. The study reported IC50 values ranging from 5 to 15 µM across different cell lines, suggesting strong anticancer potential .

Data Tables

Biological ActivityTargetIC50 (µM)Remarks
NLRP3 InhibitionJ774A.1 Macrophages~10Significant reduction in IL-1β production
CytotoxicityCancer Cell Lines5 - 15Induces apoptosis through ROS generation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.